molecular formula C7H7Cl2N3O2 B8634747 2-Chloro-5-nitrobenzimidamide hydrochloride

2-Chloro-5-nitrobenzimidamide hydrochloride

Cat. No. B8634747
M. Wt: 236.05 g/mol
InChI Key: LCWTULRQZYFFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-nitrobenzimidamide hydrochloride is a useful research compound. Its molecular formula is C7H7Cl2N3O2 and its molecular weight is 236.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-nitrobenzimidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-nitrobenzimidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-5-nitrobenzimidamide hydrochloride

Molecular Formula

C7H7Cl2N3O2

Molecular Weight

236.05 g/mol

IUPAC Name

2-chloro-5-nitrobenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C7H6ClN3O2.ClH/c8-6-2-1-4(11(12)13)3-5(6)7(9)10;/h1-3H,(H3,9,10);1H

InChI Key

LCWTULRQZYFFFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=N)N)Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-nitro-benzonitrile (913 mg, 5.00 mmol) in MeOH (10 ml) is added powdered sodium methoxide (135 mg, 2.50 mmol) at room temperature. The solution is stirred at 65° C. for one day. Then ammonium chloride (294 mg, 5.5 mmol) is added and the mixture is refluxed for another day. The mixture is cooled to room temperature and the solvent removed in vacuo to give the crude 2-chloro-5-nitro-benzamidine hydrochloride, which is dissolved in THF (20 ml) and water (2 ml). This solution is transferred to a quartz reaction vessel (20 ml) and 2-bromoacetophenone (800 mg, 4 mmol) and potassium hydrogencarbonate (1.5 g, 15 mmol) are added. The reaction vessel is then placed into the cavity of a microwave reactor (Emrys optimizer) and irradiated for 15 minutes at 120° C. After the mixture is cooled to room temperature, the solvent is evaporated and the residue is dissolved in EtOAc (50 ml). The organic solution is washed with water (30 ml) and brine (30 ml), dried over MgSO4 and concentrated to give a crude dark oil, which is chromatographed (EtOAc/DCM=1/50) to give 2-(2-chloro-5-nitro-phenyl)-5-phenyl-1H-imidazole as a red solid.
Quantity
913 mg
Type
reactant
Reaction Step One
Quantity
135 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
294 mg
Type
reactant
Reaction Step Two

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